![molecular formula C19H26O2 B3149333 4-Androsten-3,17-dione-2,2,4,6,6,16,16-D7 CAS No. 67034-85-9](/img/structure/B3149333.png)
4-Androsten-3,17-dione-2,2,4,6,6,16,16-D7
Overview
Description
“4-Androsten-3,17-dione-2,2,4,6,6,16,16-D7” is a compound with the molecular formula C19H26O2 . It is also known as androst-4-ene-3,17-dione . This compound is an endogenous weak androgen steroid hormone and intermediate in the biosynthesis of estrone and of testosterone from dehydroepiandrosterone (DHEA) .
Synthesis Analysis
The synthesis of “4-Androsten-3,17-dione-2,2,4,6,6,16,16-D7” involves the use of KstD and Ksh enzymes during phytosterol catabolism in M. neoaurum HGMS2 .Molecular Structure Analysis
The molecular structure of “4-Androsten-3,17-dione-2,2,4,6,6,16,16-D7” can be represented by the IUPAC name (8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione .Chemical Reactions Analysis
The accumulation and degradation of “4-Androsten-3,17-dione-2,2,4,6,6,16,16-D7” during phytosterol catabolism in M. neoaurum HGMS2 are regulated by KstD and Ksh enzymes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 293.5 g/mol . It has a computed XLogP3 value of 2.7, indicating its lipophilicity . The compound has no hydrogen bond donors but has two hydrogen bond acceptors . It has a topological polar surface area of 34.1 Ų .Scientific Research Applications
Steroid Hormone Production:
- Testosterone Synthesis : 4-AD is a precursor for testosterone biosynthesis. Enzymes like ketoreductase 2 (KR-2) catalyze its conversion to testosterone, a vital male sex hormone .
- Dehydroepiandrosterone (DHEA) Production : 4-AD contributes to the synthesis of DHEA, an adrenal gland secretory product. DHEA has implications in various physiological processes .
- Starting Material : 4-AD is a valuable starting compound for the production of steroidal medicines. It serves as a foundation for creating advanced steroid-based drugs .
Stable Isotope Labeling
- Labeled Analogue : 4-AD labeled with deuterium (D7) is used as an internal standard in LC/MS and GC/MS applications. Researchers employ it for endocrinology studies, clinical chemistry, neonatal screening, and sports testing .
Metabolic Engineering and Strain Optimization
- Efficient Production : By disrupting endogenous kstd and ksh genes, researchers achieved a 20% increase in the rate of phytosterol to 4-AD conversion. Pilot-scale fermentation yielded 38.3 g/L of 4-AD .
- ADD and 9OH-AD Production : These engineered strains also produce 1,4-androstadiene-3,17-dione (ADD) and 9α-hydroxyandrost-4-ene-3,17-dione (9OH-AD), expanding their applications .
Other Potential Applications
Mechanism of Action
Target of Action
The primary target of 4-Androsten-3,17-dione-2,2,4,6,6,16,16-D7 , also known as Androstenedione , is the enzyme 3β-hydroxysteroid dehydrogenase . This enzyme plays a crucial role in the biosynthesis of all classes of hormonal steroids.
Mode of Action
Androstenedione interacts with its target enzyme, 3β-hydroxysteroid dehydrogenase, to convert 17α-hydroxypregnenolone to Dehydroepiandrosterone (DHEA) . This conversion is a key step in the biosynthesis of androgens and estrogens.
Biochemical Pathways
The primary biochemical pathway of Androstenedione involves the conversion of 17α-hydroxypregnenolone to DHEA via the enzyme 3β-hydroxysteroid dehydrogenase . DHEA is then converted to Androstenedione, which can be further converted into other steroidal hormones.
Pharmacokinetics
It is known that androstenedione supplements can increase serum testosterone levels over an eight-hour period when taken as a single oral dose of 300 mg per day .
Result of Action
The conversion of Androstenedione results in the production of testosterone, which has numerous effects at the molecular and cellular level. These include the promotion of muscle growth, the stimulation of red blood cell production, and the enhancement of sexual performance .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1/i3D2,6D2,7D2,11D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMFNILZOJDQLW-NBGHNZKBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC(C4=O)([2H])[2H])C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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